チオファノックス

概要

説明

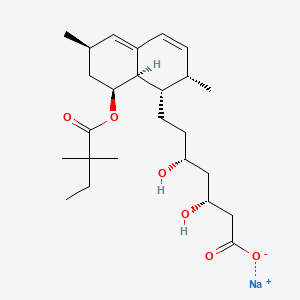

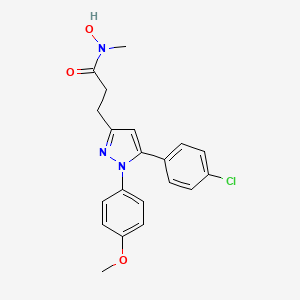

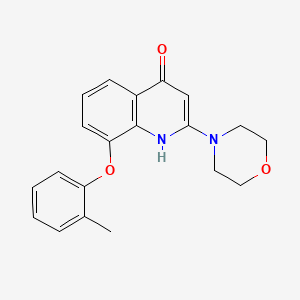

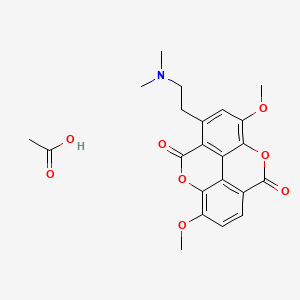

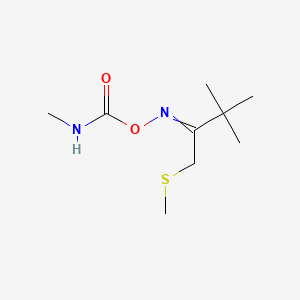

Thiofanox is a chemical compound primarily used as an acaricide and insecticide. It belongs to the class of carbamate insecticides and is known for its effectiveness in controlling pests in agricultural settings . The compound’s IUPAC name is [(3,3-dimethyl-1-methylsulfanylbutan-2-ylidene)amino] N-methylcarbamate, and it has a molecular formula of C9H18N2O2S .

科学的研究の応用

Thiofanox has a wide range of scientific research applications, including:

作用機序

Thiofanox, also known as DTXSID4042468, Thiofanox, or [(3,3-dimethyl-1-methylsulfanylbutan-2-ylidene)amino] N-methylcarbamate, is a carbamate pesticide . This article will delve into the mechanism of action of Thiofanox, discussing its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Target of Action

The primary target of Thiofanox is acetylcholinesterase (AChE) . AChE is an enzyme that plays a crucial role in nerve function by breaking down acetylcholine, a neurotransmitter, into choline and acetic acid .

Mode of Action

Thiofanox acts as an AChE inhibitor . It forms unstable complexes with cholinesterases by carbamoylation of the active sites of the enzymes . This inhibition is reversible . By inhibiting AChE, Thiofanox prevents the breakdown of acetylcholine, leading to an accumulation of acetylcholine in the synaptic cleft, which can interfere with nerve signal transmission .

Biochemical Pathways

The primary biochemical pathway affected by Thiofanox is the cholinergic pathway . By inhibiting AChE, Thiofanox disrupts the normal functioning of this pathway, leading to an overstimulation of the nerves due to the accumulation of acetylcholine .

Pharmacokinetics

As a carbamate pesticide, it is likely to be absorbed through the skin, lungs, and gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via urine .

Result of Action

The primary molecular effect of Thiofanox is the inhibition of AChE, leading to an accumulation of acetylcholine . This can result in overstimulation of the nerves, causing symptoms such as muscle weakness, cramps, and even paralysis . On a cellular level, Thiofanox may affect nerve cells by disrupting normal signal transmission .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Thiofanox. For example, soil composition can affect its mobility and persistence in the environment . Furthermore, temperature and pH can influence its stability and degradation . .

生化学分析

Biochemical Properties

Thiofanox is an inhibitor of the enzyme acetylcholinesterase (EC 3.1.1.7), which helps in breaking down of acetylcholine into choline and acetic acid . This interaction with acetylcholinesterase is crucial for its function as an insecticide .

Cellular Effects

Thiofanox, by inhibiting acetylcholinesterase, interferes with the normal functioning of nerve cells. The accumulation of acetylcholine due to the inhibition of its breakdown leads to overstimulation of the nerve cells, causing spasms, paralysis, and eventually death .

Molecular Mechanism

The molecular mechanism of action of Thiofanox involves the inhibition of the enzyme acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter, into choline and acetic acid. When Thiofanox inhibits this enzyme, it leads to an accumulation of acetylcholine, causing overstimulation of nerve cells .

Dosage Effects in Animal Models

It is known to be highly toxic, with a lethal dose (LD50) of 8500μg/kg in rats .

Subcellular Localization

Given its role as an acetylcholinesterase inhibitor, it is likely to be found in locations where this enzyme is present, such as nerve synapses .

準備方法

Thiofanox can be synthesized through various synthetic routes. One common method involves the reaction of 3,3-dimethyl-1-methylthiobutanone with methyl isocyanate in the presence of a base. The reaction conditions typically include a temperature range of 50-70°C and a reaction time of 2-4 hours . Industrial production methods often involve large-scale synthesis using similar reaction conditions but with optimized parameters to ensure high yield and purity .

化学反応の分析

Thiofanox undergoes several types of chemical reactions, including:

Oxidation: Thiofanox can be oxidized to form thiofanox-sulfoxide, a more stable derivative.

Hydrolysis: In aqueous solutions, thiofanox can hydrolyze to form carbon disulfide and methylamine.

Substitution: Thiofanox can undergo substitution reactions with various nucleophiles, leading to the formation of different carbamate derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and acids or bases for hydrolysis and substitution reactions. The major products formed from these reactions include thiofanox-sulfoxide and various carbamate derivatives .

類似化合物との比較

Thiofanox is unique among carbamate insecticides due to its specific molecular structure and high effectiveness. Similar compounds include:

Thiofanox stands out due to its balance of effectiveness and manageability, making it a preferred choice in many agricultural settings .

特性

CAS番号 |

39196-18-4 |

|---|---|

分子式 |

C9H18N2O2S |

分子量 |

218.32 g/mol |

IUPAC名 |

[(Z)-(3,3-dimethyl-1-methylsulfanylbutan-2-ylidene)amino] N-methylcarbamate |

InChI |

InChI=1S/C9H18N2O2S/c1-9(2,3)7(6-14-5)11-13-8(12)10-4/h6H2,1-5H3,(H,10,12)/b11-7+ |

InChIキー |

FZSVSABTBYGOQH-YRNVUSSQSA-N |

SMILES |

CC(C)(C)C(=NOC(=O)NC)CSC |

異性体SMILES |

CC(C)(C)/C(=N/OC(=O)NC)/CSC |

正規SMILES |

CC(C)(C)C(=NOC(=O)NC)CSC |

外観 |

Solid powder |

Color/Form |

COLORLESS SOLID |

melting_point |

133.7 to 135.5 °F (EPA, 1998) 56.5 TO 57.5 °C |

| 39196-18-4 75013-98-8 |

|

物理的記述 |

Thiofanox is a colorless solid with a pungent odor. Used as a systemic insecticide and acaricide. (EPA, 1998) Colorless solid with a pungent odor; [HSDB] Colorless crystalline solid with an acrid odor; [MSDSonline] |

ピクトグラム |

Acute Toxic; Environmental Hazard |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

STABLE AT NORMAL STORAGE TEMP; & REASONABLY STABLE TO HYDROLYSIS AT <30 °C AT PH 5-9 |

溶解性 |

5.2 G/L WATER AT 22 °C VERY SOL IN CHLORINATED & AROMATIC HYDROCARBONS, KETONES, INCLUDING APOLAR SOLVENTS; SPARINGLY SOL IN POLAR ALIPHATIC HYDROCARBONS. |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

3,3-dimethyl-1-(methylthio)-2-butanone O-(methylaminocarbonyl)oxime 3,3-dimethyl-1-(methylthio)-2-butanone O-(methylcarbamoyl)oxime Dacamox DS-15647 thiofanox |

蒸気圧 |

0.00017 mmHg at 77 °F (EPA, 1998) 0.00017 [mmHg] 1.7X10-4 mm Hg at 25 °C |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。